molecular formula C16H12N2O2 B14647782 3-Phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one CAS No. 52727-46-5

3-Phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one

Cat. No.: B14647782
CAS No.: 52727-46-5
M. Wt: 264.28 g/mol
InChI Key: DWJMERRHNVTPCX-UHFFFAOYSA-N
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Description

3-Phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one is an organic compound with a complex fused ring structure. It belongs to the class of oxazoloquinazolines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one typically involves the cyclization of appropriate precursors. One common method is the reaction of N-(2-cyanophenyl)chloromethanimidoyl chloride with 2-aminophenols, 2-aminoethanol, or 3-aminopropanol in the presence of a base . The reaction conditions, such as temperature and the amount of base used, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

3-Phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one is unique due to the presence of the phenyl group, which can enhance its biological activity and chemical reactivity

Properties

CAS No.

52727-46-5

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

3-phenyl-2,3-dihydro-[1,3]oxazolo[2,3-b]quinazolin-5-one

InChI

InChI=1S/C16H12N2O2/c19-15-12-8-4-5-9-13(12)17-16-18(15)14(10-20-16)11-6-2-1-3-7-11/h1-9,14H,10H2

InChI Key

DWJMERRHNVTPCX-UHFFFAOYSA-N

Canonical SMILES

C1C(N2C(=O)C3=CC=CC=C3N=C2O1)C4=CC=CC=C4

Origin of Product

United States

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